molecular formula C12H16N4O2 B1522258 tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate CAS No. 1171920-80-1

tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate

Cat. No.: B1522258
CAS No.: 1171920-80-1
M. Wt: 248.28 g/mol
InChI Key: VKDSJLDXOOVMGB-UHFFFAOYSA-N
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Description

“tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate” is a chemical compound with the empirical formula C12H16N4O2 . It has a molecular weight of 248.28 . This compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of this compound is Cn1cnc2cc(NC(=O)OC(C)(C)C)cnc12 . This provides a textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on synthesizing and analyzing the structural properties of imidazo[4,5-b]pyridin-6-ylcarbamate derivatives. For instance, research has demonstrated the synthesis of various imidazo[1,2-a]pyridines linked to carbamate moiety, highlighting their potential as α-glucosidase inhibitors, with one compound showing significant inhibitory activity (Saeedi et al., 2020). Another study provided a two-step synthesis method for 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials, showcasing a palladium-catalysed amination and intramolecular amidation process (Scott, 2006). Additionally, the crystal structure and vibrational properties of an N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were elucidated, demonstrating the compound's stability and potential application in material science (Chen et al., 2021).

Catalysis and Organic Synthesis

Research on imidazo[4,5-b]pyridin-6-ylcarbamate derivatives extends into catalysis and organic synthesis. A study highlighted the silver-assisted palladium-catalyzed one-pot synthesis of 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines, presenting a novel method for generating functionally diverse heterocyclic compounds (Kasina et al., 2021). Another innovative approach described the metal-free, site-specific hydroxyalkylation of imidazo[1,2-a]pyridines with alcohols, showcasing the utility of tert-butyl peroxide in promoting regioselective C(sp3)-C(sp2) coupling reactions (Jin et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is also labeled with the GHS07 pictogram, which indicates that it can cause less severe health hazards .

Properties

IUPAC Name

tert-butyl N-(3-methylimidazo[4,5-b]pyridin-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)15-8-5-9-10(13-6-8)16(4)7-14-9/h5-7H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSJLDXOOVMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(N=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674124
Record name tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-80-1
Record name tert-Butyl (3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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